Cas no 944450-49-1 ((R)-Rutheniumdiacetate-(DM-SEGPHOS))
(R)-Rutheniumdiacetate-(DM-SEGPHOS) Chemical and Physical Properties
Names and Identifiers
-
- Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
- (R)-Rutheniumdiaceta
- (R)-Rutheniumdiacetate-(DM-SEGPHOS)
- Ru(OAc)2((R)-dm-segphos)
- -bis[di(3,5-xylyl)phosphino]-4,4'
- Diacetato{(R)-(+)-5,5'
- Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) Ru(OAc)2[(R)-dm-segphos]
- 944450-49-1
- 944450-50-4
- acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium
- (S)-RU(OAC)2(DM-SEGPHOS(R))
- (R)-Ru(OAc)2(DM-SEGPHOS(R))
- (S)-RU(OAC)2(DM-SEGPHOS)
-
- MDL: MFCD09753025
- Inchi: 1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);
- InChI Key: DQDVNUGYAGPIFX-UHFFFAOYSA-N
- SMILES: [Ru].P(C1C=C(C)C=C(C)C=1)(C1C=C(C)C=C(C)C=1)C1=CC=C2C(=C1C1=C3C(=CC=C1P(C1C=C(C)C=C(C)C=1)C1C=C(C)C=C(C)C=1)OCO3)OCO2.OC(C)=O.OC(C)=O
Computed Properties
- Exact Mass: 944.218
- Monoisotopic Mass: 944.218
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 61
- Rotatable Bond Count: 7
- Complexity: 1070
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112A^2
Experimental Properties
- Density: Not available
- Melting Point: >100°C
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 116.70000
- LogP: 8.82220
- Sensitiveness: air sensitive
- Vapor Pressure: Not available
(R)-Rutheniumdiacetate-(DM-SEGPHOS) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-Rutheniumdiacetate-(DM-SEGPHOS) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-0174-250mg |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)Ru(OAc)2[(R)-dm-segphos] |
944450-49-1 | 250mg |
912CNY | 2021-05-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-0174-5g |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)Ru(OAc)2[(R)-dm-segphos] |
944450-49-1 | 5g |
6213CNY | 2021-05-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-0174-1g |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)Ru(OAc)2[(R)-dm-segphos] |
944450-49-1 | 1g |
2707CNY | 2021-05-08 | ||
| abcr | AB200362-250 mg |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II); . |
944450-49-1 | 250 mg |
€63.60 | 2023-07-20 | ||
| abcr | AB200362-1 g |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II); . |
944450-49-1 | 1 g |
€167.00 | 2023-07-20 | ||
| abcr | AB200362-5 g |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II); . |
944450-49-1 | 5 g |
€376.00 | 2023-07-20 | ||
| TRC | R701850-100mg |
(R)-Rutheniumdiacetate-(DM-SEGPHOS) |
944450-49-1 | 100mg |
$ 207.00 | 2023-04-16 | ||
| TRC | R701850-1g |
(R)-Rutheniumdiacetate-(DM-SEGPHOS) |
944450-49-1 | 1g |
$ 565.00 | 2022-06-03 | ||
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2310-100mg |
(R)-Rutheniumdiacetate-(DM-SEGPHOS) |
944450-49-1 | 100mg |
¥0.0 | 2024-07-19 | ||
| BAI LING WEI Technology Co., Ltd. | 44-0174-250mg |
Diacetato{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) Ru(OAc)2[(R)-dm-segphos?] |
944450-49-1 | 250mg |
¥ 960 | 2022-04-25 |
(R)-Rutheniumdiacetate-(DM-SEGPHOS) Suppliers
(R)-Rutheniumdiacetate-(DM-SEGPHOS) Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Additional information on (R)-Rutheniumdiacetate-(DM-SEGPHOS)
Introduction to (R)-Rutheniumdiacetate-(DM-SEGPHOS) (CAS No. 944450-49-1)
(R)-Rutheniumdiacetate-(DM-SEGPHOS) (CAS No. 944450-49-1) is a sophisticated and highly specialized compound that has garnered significant attention in the fields of catalysis, organic synthesis, and medicinal chemistry. This compound is a ruthenium-based complex featuring a chiral ligand, specifically the DM-SEGPHOS ligand, which is known for its exceptional enantioselectivity and catalytic efficiency. The combination of ruthenium diacetate and the DM-SEGPHOS ligand results in a powerful catalyst that can facilitate a wide range of chemical reactions with high precision and selectivity.
The (R)-Rutheniumdiacetate-(DM-SEGPHOS) complex is particularly valuable in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and fine chemicals. Chiral catalysts like this one play a pivotal role in ensuring that the desired enantiomer is produced, thereby enhancing the efficacy and safety of the final product. The DM-SEGPHOS ligand, with its unique structural features, provides exceptional control over the stereochemistry of the reaction products, making it an indispensable tool in asymmetric synthesis.
Recent research has highlighted the versatility and efficiency of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in various catalytic processes. For instance, studies have demonstrated its effectiveness in hydrogenation reactions, where it can selectively reduce functional groups to their corresponding chiral products with high enantioselectivity. This property is particularly useful in the synthesis of complex organic molecules, such as those found in natural products and pharmaceuticals.
In addition to hydrogenation, (R)-Rutheniumdiacetate-(DM-SEGPHOS) has shown promise in other types of reactions, including C-H activation and cross-coupling reactions. These reactions are fundamental to modern organic synthesis and are often used to construct complex molecular architectures. The ability of this catalyst to operate under mild conditions and with a broad substrate scope makes it an attractive choice for both academic research and industrial applications.
The stability and robustness of (R)-Rutheniumdiacetate-(DM-SEGPHOS) are also noteworthy. Unlike some other chiral catalysts that may degrade or lose activity over time, this complex maintains its catalytic efficiency even after multiple reaction cycles. This characteristic is crucial for large-scale synthesis, where consistent performance is essential for maintaining product quality and yield.
From a practical standpoint, the preparation of (R)-Rutheniumdiacetate-(DM-SEGPHOS) involves well-established synthetic routes that are both efficient and scalable. The use of readily available starting materials and straightforward reaction conditions makes it accessible to researchers and chemists working in various settings. Furthermore, the ease of handling and storage of this compound adds to its appeal as a reliable catalyst for routine use.
In the context of medicinal chemistry, (R)-Rutheniumdiacetate-(DM-SEGPHOS) has been explored for its potential applications in drug discovery and development. Chiral catalysts are essential for producing enantiomerically pure drugs, which often exhibit superior pharmacological properties compared to their racemic counterparts. By facilitating the synthesis of these pure enantiomers, (R)-Rutheniumdiacetate-(DM-SEGPHOS) can contribute to the development of more effective and safer therapeutic agents.
Recent advancements in computational chemistry have also enhanced our understanding of the mechanisms underlying the catalytic activity of (R)-Rutheniumdiacetate-(DM-SEGPHOS). Computational models have provided insights into the electronic structure and reactivity of this complex, helping researchers optimize reaction conditions and design new catalysts with improved performance. These models have also shed light on the role of the DM-SEGPHOS ligand in controlling stereochemistry, further emphasizing its importance in asymmetric catalysis.
In conclusion, (R)-Rutheniumdiacetate-(DM-SEGPHOS) (CAS No. 944450-49-1) represents a significant advancement in the field of chiral catalysis. Its exceptional enantioselectivity, broad substrate scope, stability, and ease of use make it a valuable tool for researchers and chemists working on complex organic syntheses. As ongoing research continues to uncover new applications and improve our understanding of its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
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